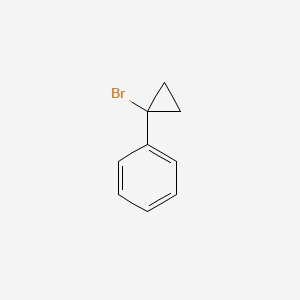
(1-Bromocyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Bromocyclopropyl)benzene” is a chemical compound with the molecular formula C9H9Br . It has a molecular weight of 197.07 . The compound is a liquid at room temperature .
Molecular Structure Analysis
“(1-Bromocyclopropyl)benzene” contains a total of 20 bonds; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Physical And Chemical Properties Analysis
“(1-Bromocyclopropyl)benzene” has a boiling point of 98 °C (at a pressure of 0.004 Torr) and a predicted density of 1.513±0.06 g/cm3 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
(1-Bromocyclopropyl)benzene serves as a precursor in the synthesis of complex molecular structures due to its unique reactivity. For example, it reacts with 2-alkynylphenols under palladium catalysis, leading to indeno[1,2-c]chromenes in moderate to good yields. This reaction showcases the ability to introduce molecular complexity and diversity from easily available starting materials (Xiaolin Pan et al., 2014).
Organic Synthesis and Rearrangements
The compound also finds application in organic synthesis, where its derivatives undergo various transformations. The Lewis or Brønsted acid-mediated reactions of methylenecyclopropanes (MCPs), a related class of compounds, have been extensively studied, highlighting the generation of molecular complexity through ring-opening reactions. These reactions are driven by the release of cyclopropyl ring strain, providing a thermodynamic driving force for the reactions. Significant developments have been made in this area, showcasing the potential of MCPs in creating a variety of new compounds such as cyclobutanones, indenes, tetrahydrofurans, and tetrahydroquinolines (M. Shi et al., 2012).
Material Science and Nanotechnology
In the field of material science, derivatives of (1-Bromocyclopropyl)benzene can contribute to the synthesis of novel materials. For example, all-benzene carbon nanocages represent a junction unit of branched carbon nanotubes. These nanocages were synthesized through a stepwise assembly involving cross-coupling and homocoupling of L-shaped units and three-way units, followed by acid-mediated aromatization. The unique properties of these nanocages, such as high fluorescence quantum yield and a large two-photon absorption cross section, are attractive for various applications (Katsuma Matsui et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of (1-Bromocyclopropyl)benzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules, and its reactivity plays a crucial role in various chemical reactions .
Mode of Action
(1-Bromocyclopropyl)benzene undergoes electrophilic aromatic substitution reactions, a key process in organic chemistry. In these reactions, an electrophile, such as (1-Bromocyclopropyl)benzene, forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . This interaction with its targets leads to changes in the structure of the organic compound, enabling the formation of new compounds.
Biochemical Pathways
For instance, benzene exposure has been shown to alter gene expression and biochemical pathways in a dose-dependent manner
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability
Result of Action
For instance, benzene has been shown to alter disease-relevant pathways and genes in a dose-dependent manner
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Bromocyclopropyl)benzene. For instance, exposure to benzene and its derivatives can be influenced by factors such as air quality, proximity to industrial sources, and even lifestyle factors such as smoking . These factors can affect the concentration of (1-Bromocyclopropyl)benzene in the environment and thus its potential effects.
Propiedades
IUPAC Name |
(1-bromocyclopropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPBXTRRXMHIGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Bromocyclopropyl)benzene | |
CAS RN |
77197-87-6 |
Source


|
| Record name | (1-bromocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2996219.png)
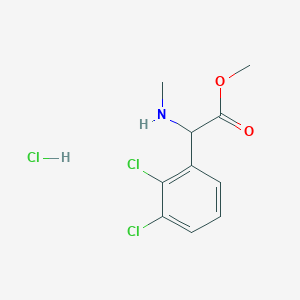
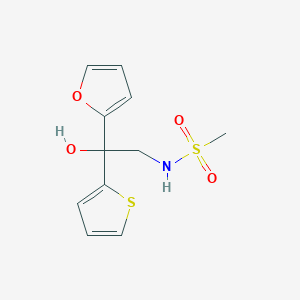
![Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2996223.png)

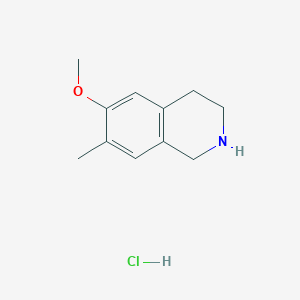

![Ethyl 5-{[(dimethylamino)methylene]amino}-3-(2-{[3-(trifluoromethyl)benzoyl]oxy}ethoxy)-4-isoxazolecarboxylate](/img/structure/B2996229.png)
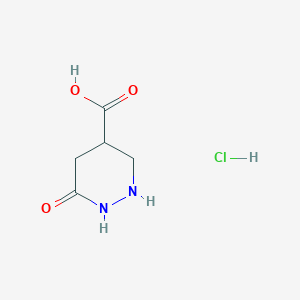
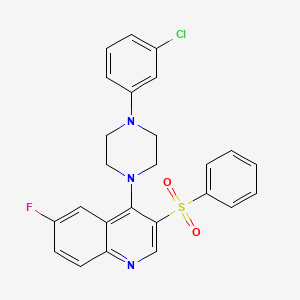
![ethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2996234.png)

![5-[(3-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B2996239.png)
![5-bromo-2-chloro-N-ethyl-N-{2-[methyl(2,2,2-trifluoroethyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B2996242.png)